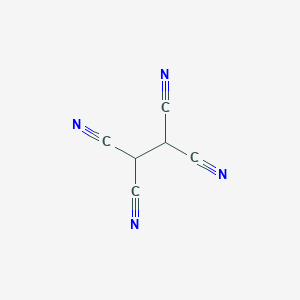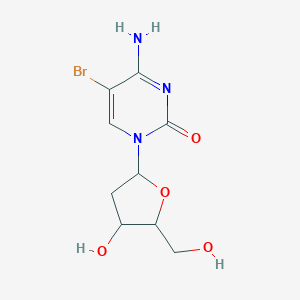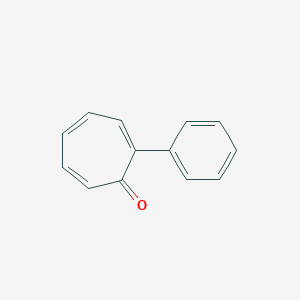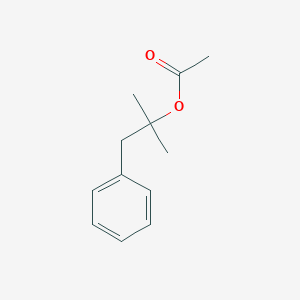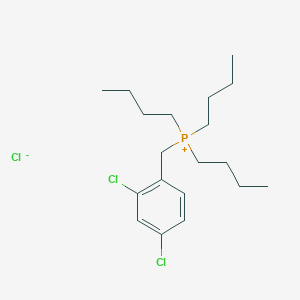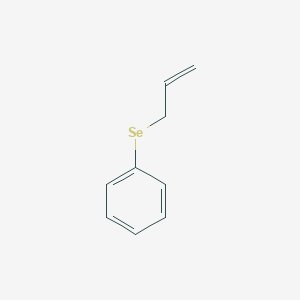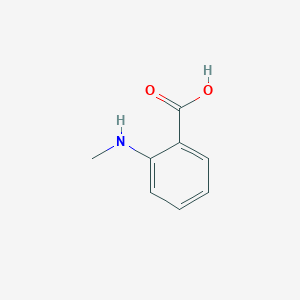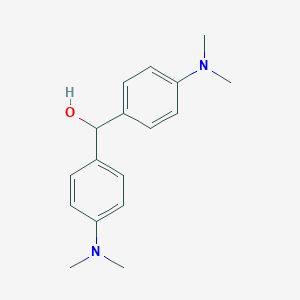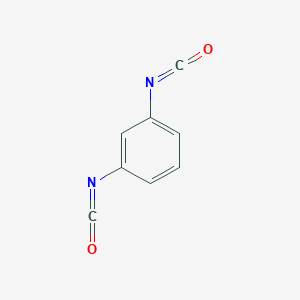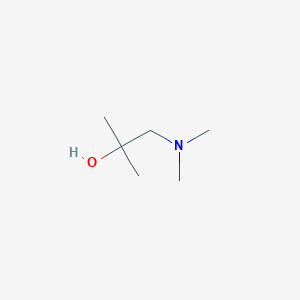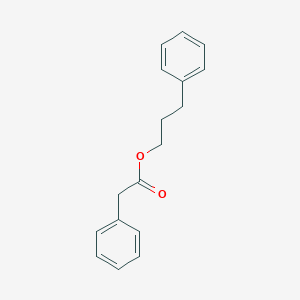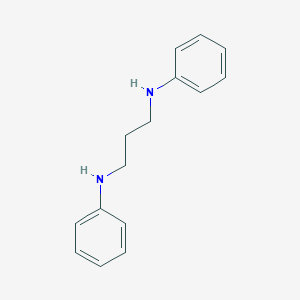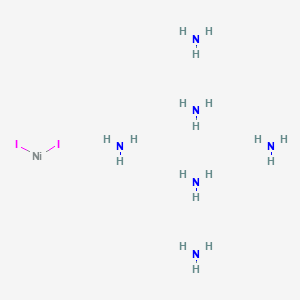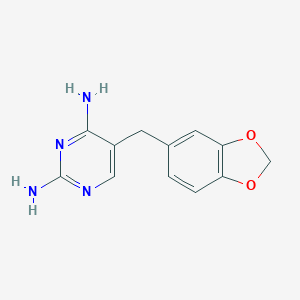
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDD and has a molecular formula of C13H12N4O2.
科学研究应用
PDD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PDD has shown promising results as a potential anticancer agent. In material science, PDD has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, PDD has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of PDD is not fully understood. However, studies have shown that PDD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化和生理效应
PDD has been shown to have both biochemical and physiological effects. In biochemical studies, PDD has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In physiological studies, PDD has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using PDD in lab experiments is its high purity and stability. PDD is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on PDD. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of PDD to improve its efficacy and reducing its toxicity. Another direction is to explore its potential applications in material science and analytical chemistry. PDD could be used as a building block for the synthesis of new fluorescent polymers or as a fluorescent probe for the detection of other molecules. Overall, PDD has shown great potential for various research applications and warrants further investigation.
合成方法
The synthesis of PDD involves the reaction of 5-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline with hydrazine hydrate in ethanol. The resulting product is then treated with hydrochloric acid to obtain PDD. This synthesis method has been optimized to achieve a high yield of PDD with a purity of over 95%.
属性
CAS 编号 |
13932-40-6 |
|---|---|
产品名称 |
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- |
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12N4O2/c13-11-8(5-15-12(14)16-11)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16) |
InChI 键 |
YBIRDHJXPIORJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
其他 CAS 编号 |
13932-40-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



